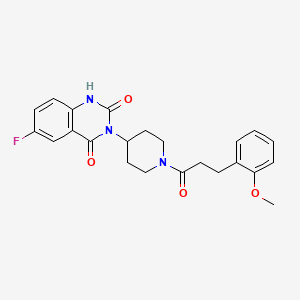
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with similar triazole and pyrrolidinyl motifs have been extensively synthesized for various purposes, including exploring their biological activities and understanding their structural properties. For instance, 1H-1,2,4-triazole derivatives containing pyridine units have been synthesized, highlighting the synthetic interest in triazole derivatives for their potential antibacterial and plant growth regulatory activities (Liu et al., 2007). Similarly, experimental and theoretical studies on compounds with triazolylsulfanyl motifs have provided valuable information on their molecular structure and potential applications in material science (Ataol & Ekici, 2014).
Biological Activities
Research on triazole derivatives also extends into biological activities, where such compounds have shown a range of bioactive properties. For example, the synthesis of 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety has demonstrated moderate to high fungicidal activities against several phytopathogens, suggesting potential applications in agricultural chemistry and bioactive material development (Bai et al., 2020).
Catalysis and Material Science
The versatility of triazole derivatives extends into catalysis and material science, where their incorporation into ligands and complexes can significantly impact photophysical and electrochemical properties. Studies on 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands, for example, have shown their potential as alternatives to traditional bipyridines in ruthenium(II) complexes, demonstrating their relevance in the development of new materials with desirable electronic and optical properties (Happ et al., 2009).
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(9-12-10-17-15-4-2-1-3-14(12)15)20-8-5-13(11-20)21-18-6-7-19-21/h1-4,6-7,10,13,17H,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFMDWJPNGJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2927338.png)
![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]-2H-chromen-2-one](/img/structure/B2927341.png)
![ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B2927343.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)
![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
